molecular formula C18H14ClN3OS B12728961 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- CAS No. 112518-03-3

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)-

Cat. No.: B12728961
CAS No.: 112518-03-3
M. Wt: 355.8 g/mol
InChI Key: CWQALLDGILFORX-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)-: is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core, a chlorophenyl group, and a benzothiazolyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in a substitution reaction.

    Attachment of the Benzothiazolyl Moiety: This can be done through a coupling reaction using benzothiazole derivatives and suitable catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4,5-dihydro-6-phenyl-2-(6-methyl-2-benzothiazolyl)
  • 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-(6-methyl-2-benzothiazolyl)
  • 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzimidazolyl)

Uniqueness

The uniqueness of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)-2-(6-methyl-2-benzothiazolyl)- lies in its specific combination of functional groups. The presence of the chlorophenyl and benzothiazolyl moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

112518-03-3

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C18H14ClN3OS/c1-11-2-7-15-16(10-11)24-18(20-15)22-17(23)9-8-14(21-22)12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3

InChI Key

CWQALLDGILFORX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(=O)CCC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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